molecular formula C22H23NO4 B557859 1-(Fmoc-amino)cyclohexanecarboxylic acid CAS No. 162648-54-6

1-(Fmoc-amino)cyclohexanecarboxylic acid

Cat. No. B557859
Key on ui cas rn: 162648-54-6
M. Wt: 365,43 g/mole
InChI Key: VCIVAWBKUQJNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385910

Procedure details

To a chilled (ice bath) suspension of aminocyclohexanecarboxylic acid (2.51 g, 17.5 mmol) in alumina-filtered dioxane (17 mL) were added 10% Na2CO3 (35 mL) and a solution of 9-fluorenylmethylchloroformate (4.57 g, 17.7 mmol) in 26 mL of dioxane (added slowly). The reaction mixture was allowed to warm to about 20° C. and stirred overnight under N2. The reaction mixture was poured into ~300 mL of ice water and washed with anhydrous ether (some product went into the ether layer). The aqueous layer was chilled in an ice bath and acidified with concentrated hydrochloric acid to pH about 2. The aqueous layer was then extracted with ethyl acetate (3×100 mL). The combined ethyl acetate layers were washed with 0.1N HCl and H2O. The ether and ethyl acetate layers were dried over anhydrous MgSO4, combined and concentrated. The resulting compound was flash chromatographed with a gradient of 40-50% EtOAc/Hexane to yield 0.383 g (1.05 mmol, 6.0% yield) of the title compound as a white foam DEI M+@m/z=365.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:11]1[C:23]2[CH:22]([CH2:24][O:25][C:26](Cl)=[O:27])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]=2[CH:14]=[CH:13][CH:12]=1>O1CCOCC1>[CH:11]1[C:23]2[CH:22]([CH2:24][O:25][C:26]([NH:1][C:2]3([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]3)=[O:27])[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]=2[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
NC1(CCCCC1)C(=O)O
Step Two
Name
Quantity
4.57 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a chilled
FILTRATION
Type
FILTRATION
Details
filtered dioxane (17 mL)
ADDITION
Type
ADDITION
Details
were added 10% Na2CO3 (35 mL)
WASH
Type
WASH
Details
washed with anhydrous ether (some product
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was chilled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with 0.1N HCl and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether and ethyl acetate layers were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with a gradient of 40-50% EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.05 mmol
AMOUNT: MASS 0.383 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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